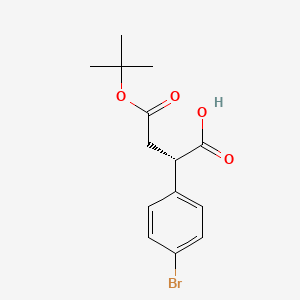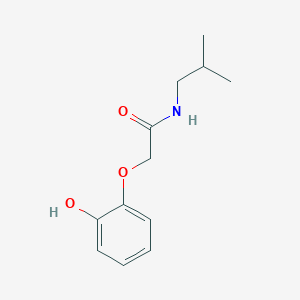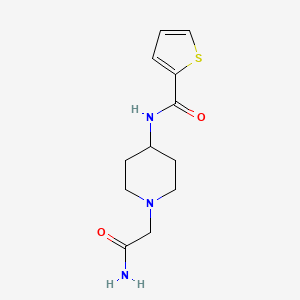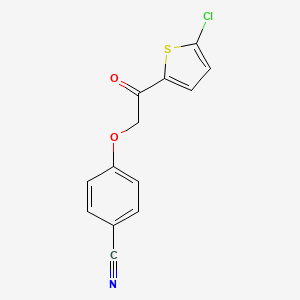
(S)-2-(4-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is an organic compound that features a bromophenyl group, a tert-butoxy group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the bromophenyl group.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced through a reaction with tert-butyl alcohol under acidic conditions.
Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted bromophenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(4-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, while the tert-butoxy group may influence the compound’s solubility and stability. The butanoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(4-Chlorophenyl)-4-(tert-butoxy)-4-oxobutanoic acid: Similar structure with a chlorine atom instead of a bromine atom.
(S)-2-(4-Methylphenyl)-4-(tert-butoxy)-4-oxobutanoic acid: Similar structure with a methyl group instead of a bromine atom.
(S)-2-(4-Fluorophenyl)-4-(tert-butoxy)-4-oxobutanoic acid: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness
(S)-2-(4-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C14H17BrO4 |
|---|---|
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
(2S)-2-(4-bromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17BrO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m0/s1 |
Clave InChI |
HSDULCBACMFLIC-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)Br)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)





![(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)


![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)



